molecular formula CH5NO2 B7798033 Formic acid (ammonium salt)

Formic acid (ammonium salt)

Cat. No. B7798033
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Description

Ammonium formate, also known as formic acid ammonium salt, is a colorless, hygroscopic, crystalline solid . It has a linear formula of HCO2NH4 and a molecular weight of 63.06 . It is widely used in research applications such as chromatography and electrophoresis .


Synthesis Analysis

Ammonium formate is obtained by neutralizing formic acid with ammonia . The process involves freezing formic acid and water, stirring, and passing ammonia gas to achieve a pH of 7-7.5. The mixture is then cooled to -5 ℃ and filtered to obtain ammonium formate .


Molecular Structure Analysis

The molecular structure of ammonium formate is represented by the linear formula HCO2NH4 . It has a molecular weight of 63.06 .


Chemical Reactions Analysis

Ammonium formate undergoes several chemical reactions. When heated, it eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water . A side reaction of this is the decomposition of formamide to carbon monoxide (CO) and ammonia .


Physical And Chemical Properties Analysis

Ammonium formate is a white solid with a weak odor of ammonia . It is soluble in water and ethanol, and its aqueous solution is acidic . It has a melting point of 116°C and a density of 1.27 g/cc .

Scientific Research Applications

  • Hydrogen Storage and Generation : Formic acid is a compound of interest in hydrogen storage and generation. It can be formed via hydrogenation of CO2 and decomposed to form H2 and CO2. Electrochemistry studies have shown that formic acid, particularly in eutectic mixtures with ammonium formate, can be electrolyzed at platinum electrodes to form H2 and CO2 (Aldous & Compton, 2010).

  • Adsorption on Zeolites : Formic acid is adsorbed on ammonium-Y (NH4-Y) zeolites in different forms, such as unidentate and bidentate formate species. These adsorbed states have been studied using multiple-pulse nuclear magnetic resonance techniques (Duncan & Vaughan, 1981).

  • Dehydrogenation Activity : A formic acid–ammonium formate mixture shows extremely high dehydrogenation activity and capacity, particularly in systems using a common Pd/C catalyst. This mixture demonstrates excellent performance in terms of activity and stability, which can be attributed to the catalytic activity of formate and the effect of ammonia adsorption on Pd/C catalysts (Zhou et al., 2016).

  • Selective Catalytic Reduction of Nitrogen Oxides : Ammonium formate has been investigated as an ammonia precursor compound for the selective catalytic reduction (SCR) of nitrogen oxides in diesel exhaust gas. The decomposition of ammonium formate begins with thermolysis to formic acid and ammonia, making it suitable for SCR processes (Kröcher et al., 2009).

  • Hydrogenation of CO2 to Formate : Transforming CO2 into value-added fuels, such as formic acid (as formate salt), is an innovative method for addressing energy and climate issues. A method for hydrogenating CO2-containing salts like sodium bicarbonate ammonium bicarbonate and ammonium carbonate to formate has been developed (Zhou et al., 2020).

  • Palladium-Catalyzed Transfer Hydrogenations : Formic acid is used in palladium-catalyzed transfer hydrogenations. In the presence of organic bases, this process is more efficient and safer compared to the use of ammonium formate, which generates ammonia and carbon dioxide as gaseous by-products (Prasad et al., 2005).

  • Dietary Inclusion in Animal Feed : The inclusion of formic acid-ammonium formate in animal diets, particularly for pigs, has been studied. It has shown to affect growth performance and feed efficiency, suggesting its potential use as a dietary supplement (Eisemann & van Heugten, 2007).

Mechanism of Action

Formic acid, from which ammonium formate is derived, is involved in various chemical reactions. For instance, in the Eschweiler–Clarke reaction, formic acid acts as a source of hydride and reduces the imine to a secondary amine . The loss of carbon dioxide gas renders the reaction irreversible .

Safety and Hazards

Ammonium formate is considered an irritant for skin and eyes . The exposure via inhalation is considered to present a risk to unprotected workers handling the additive . Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Formic acid, from which ammonium formate is derived, is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy . The changes in aerosol mass, particle size, and chemical composition resulting from the NH3–SOA interaction can potentially alter the aerosol direct and indirect forcing and therefore alter its impact on climate change .

properties

IUPAC Name

azane;formic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTDIZULWFCMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

63.056 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formic acid (ammonium salt)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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